molecular formula C17H18N2O B2708389 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 1207722-76-6

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B2708389
CAS No.: 1207722-76-6
M. Wt: 266.344
InChI Key: XZZOITZQCLTXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that features a benzylamino group attached to a benzoazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the photolysis of aryl azides to generate nitrenes, which then undergo rearrangement in the presence of water to form the azepinone structure . This reaction is typically performed in a continuous flow photoreactor to ensure efficient and uniform irradiation of the sample.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the continuous flow photolysis method mentioned above can be scaled up for industrial applications. The use of continuous flow techniques allows for precise control of reaction conditions and continuous removal of products, which is advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, CrO₃

    Reduction: H₂/Ni, H₂/Rh, Zn/HCl

    Substitution: NaOCH₃, LiAlH₄

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act on serine proteases or other enzymes, leading to inhibition or modulation of their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to its specific azepinone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(benzylamino)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17-16(18-12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)19-17/h1-9,16,18H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZOITZQCLTXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.